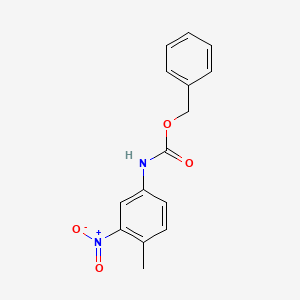![molecular formula C12H18O6 B13505584 2-[(Tert-butoxy)carbonyl]-3-(ethoxycarbonyl)cyclopropane-1-carboxylic acid](/img/structure/B13505584.png)
2-[(Tert-butoxy)carbonyl]-3-(ethoxycarbonyl)cyclopropane-1-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[(Tert-butoxy)carbonyl]-3-(ethoxycarbonyl)cyclopropane-1-carboxylic acid is a cyclopropane derivative that features tert-butoxycarbonyl and ethoxycarbonyl functional groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The reaction is often carried out in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in solvents like acetonitrile or tetrahydrofuran (THF) .
Industrial Production Methods: Industrial production methods for this compound may involve large-scale cyclopropanation reactions followed by protection and esterification steps. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product.
Analyse Des Réactions Chimiques
Types of Reactions: 2-[(Tert-butoxy)carbonyl]-3-(ethoxycarbonyl)cyclopropane-1-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester groups to alcohols or aldehydes.
Substitution: Nucleophilic substitution reactions can replace the tert-butoxycarbonyl group with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Substitution: Reagents like trimethylsilyl iodide (TMSI) can be used for the deprotection of the tert-butoxycarbonyl group.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols or aldehydes.
Applications De Recherche Scientifique
2-[(Tert-butoxy)carbonyl]-3-(ethoxycarbonyl)cyclopropane-1-carboxylic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound can be used in the study of enzyme-catalyzed reactions and metabolic pathways.
Industry: The compound is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-[(Tert-butoxy)carbonyl]-3-(ethoxycarbonyl)cyclopropane-1-carboxylic acid involves its interaction with molecular targets and pathways. The tert-butoxycarbonyl group can act as a protecting group for amines, preventing unwanted side reactions during synthesis . The ethoxycarbonyl group can participate in esterification and hydrolysis reactions, influencing the compound’s reactivity and stability.
Comparaison Avec Des Composés Similaires
2-[(Tert-butoxy)carbonyl]-3-(methoxycarbonyl)cyclopropane-1-carboxylic acid: This compound has a methoxycarbonyl group instead of an ethoxycarbonyl group.
Cyclopropane-1,1-dicarboxylic acid: Lacks the tert-butoxycarbonyl and ethoxycarbonyl groups, making it less versatile in synthetic applications.
Uniqueness: 2-[(Tert-butoxy)carbonyl]-3-(ethoxycarbonyl)cyclopropane-1-carboxylic acid is unique due to the presence of both tert-butoxycarbonyl and ethoxycarbonyl groups, which provide distinct reactivity and protection capabilities. This makes it a valuable intermediate in organic synthesis and pharmaceutical research.
Propriétés
Formule moléculaire |
C12H18O6 |
|---|---|
Poids moléculaire |
258.27 g/mol |
Nom IUPAC |
2-ethoxycarbonyl-3-[(2-methylpropan-2-yl)oxycarbonyl]cyclopropane-1-carboxylic acid |
InChI |
InChI=1S/C12H18O6/c1-5-17-10(15)7-6(9(13)14)8(7)11(16)18-12(2,3)4/h6-8H,5H2,1-4H3,(H,13,14) |
Clé InChI |
YALSZGNLRKWAAZ-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C1C(C1C(=O)OC(C)(C)C)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[(2R)-2-hydroxypropyl]-1lambda6-thiolane-1,1-dione](/img/structure/B13505505.png)
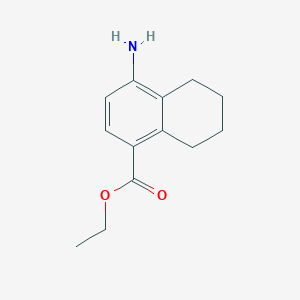
![3-{[(Benzyloxy)carbonyl]amino}-3-cyclopropylpropanoic acid](/img/structure/B13505516.png)

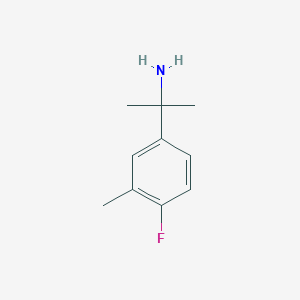
![Ethyl 8-methyl-2-oxa-6-thiaspiro[3.4]octane-8-carboxylate](/img/structure/B13505538.png)

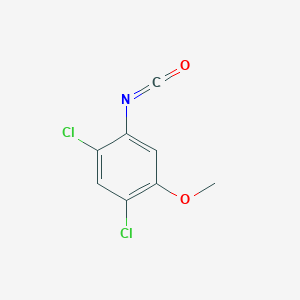


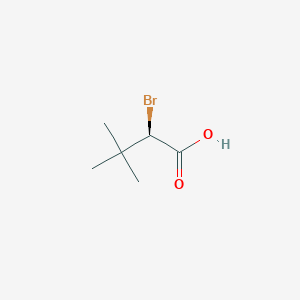

![1-[4-(aminomethyl)-4-phenylpiperidin-1-yl]-2-(5-tert-butyl-2H-1,2,3,4-tetrazol-2-yl)ethan-1-one](/img/structure/B13505577.png)
